molecular formula C15H16N2O4S B5744362 4-[(2-Methoxy-5-methylphenyl)sulfonylamino]benzamide

4-[(2-Methoxy-5-methylphenyl)sulfonylamino]benzamide

Cat. No.: B5744362
M. Wt: 320.4 g/mol
InChI Key: RDXWKDZVGUUQBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-Methoxy-5-methylphenyl)sulfonylamino]benzamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonyl group attached to an amino group, which is further connected to a benzamide moiety

Properties

IUPAC Name

4-[(2-methoxy-5-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-10-3-8-13(21-2)14(9-10)22(19,20)17-12-6-4-11(5-7-12)15(16)18/h3-9,17H,1-2H3,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDXWKDZVGUUQBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Methoxy-5-methylphenyl)sulfonylamino]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxy-5-methylbenzenesulfonyl chloride and 4-aminobenzamide.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.

    Procedure: The 2-methoxy-5-methylbenzenesulfonyl chloride is added dropwise to a solution of 4-aminobenzamide in dichloromethane, followed by the addition of triethylamine. The reaction mixture is stirred at room temperature for several hours.

    Purification: The product is purified by recrystallization from an appropriate solvent, such as ethanol.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Methoxy-5-methylphenyl)sulfonylamino]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Substitution reactions may require the use of nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a hydroxyl derivative, while reduction of a nitro group would produce an amino derivative.

Scientific Research Applications

4-[(2-Methoxy-5-methylphenyl)sulfonylamino]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its sulfonamide structure, which is known for antibacterial and anti-inflammatory properties.

    Material Science: The compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

    Biological Studies: It serves as a probe in biological studies to understand the interactions of sulfonamides with various biomolecules.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-[(2-Methoxy-5-methylphenyl)sulfonylamino]benzamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-[(2-Methoxyphenyl)sulfonylamino]benzamide: Lacks the methyl group on the phenyl ring.

    4-[(2-Methylphenyl)sulfonylamino]benzamide: Lacks the methoxy group on the phenyl ring.

    4-[(2-Methoxy-5-methylphenyl)sulfonylamino]benzoic acid: Contains a carboxylic acid group instead of the amide group.

Uniqueness

4-[(2-Methoxy-5-methylphenyl)sulfonylamino]benzamide is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness may result in distinct properties and applications compared to similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.